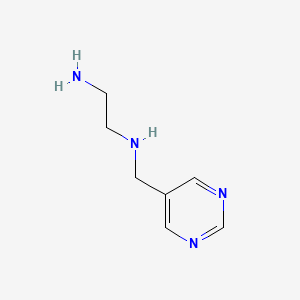

N-(5-pyrimidinylmethyl)ethylenediamine

Description

N-(5-Pyrimidinylmethyl)ethylenediamine is an ethylenediamine derivative featuring a pyrimidinylmethyl substituent. Ethylenediamine derivatives are characterized by their two amine groups separated by a two-carbon chain, which enables versatile chemical reactivity, including chelation, coordination, and conjugation. Its structural analogs, such as N-(1-naphthyl)ethylenediamine and N-propyl ethylenediamine, are better characterized in research, as discussed below.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-(pyrimidin-5-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H12N4/c8-1-2-9-3-7-4-10-6-11-5-7/h4-6,9H,1-3,8H2 |

InChI Key |

YJPRLCZYJCCBSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CNCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

The following table compares N-(5-pyrimidinylmethyl)ethylenediamine with structurally related compounds, emphasizing substituent effects on applications and properties.

Key Observations:

Substituent-Driven Functionality :

- Aromatic groups (e.g., naphthyl, pyrimidinyl) enhance conjugation and optical properties. For example, N-(1-naphthyl)ethylenediamine’s strong chromogenic response enables sensitive detection of indoles and glucose . The pyrimidinyl group in the target compound may similarly enable UV-vis detection or biological interactions, though this is speculative.

- Aliphatic substituents (e.g., propyl, hydroxyethyl) improve adsorption or chelation. PSA’s propyl chain enhances its role in pesticide cleanup by interacting with hydrophobic matrices .

Toxicity and Safety: N-(1-naphthyl)ethylenediamine dihydrochloride showed dose-dependent carcinogenicity in rats at 0.05–0.1% dietary concentrations . This highlights the need for rigorous safety profiling for ethylenediamine derivatives, especially those with aromatic substituents.

Industrial vs. Analytical Applications :

- Hydroxyethyl derivatives are used in large-scale industrial processes (e.g., metal chelation) , while naphthyl and propyl variants are niche analytical reagents . Pyrimidinylmethyl derivatives may bridge these domains if tailored for biomedical or catalytic uses.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(5-pyrimidinylmethyl)ethylenediamine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling ethylenediamine with pyrimidine derivatives. A two-step approach is often used: (1) functionalizing the pyrimidine ring with a methylene group via nucleophilic substitution, followed by (2) reaction with ethylenediamine under controlled pH (8–10) and temperature (60–80°C). Protecting groups (e.g., Boc) may be employed to prevent side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyrimidine:ethylenediamine) and inert atmospheres to avoid oxidation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| pH | 8–10 |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. Aromatic protons on the pyrimidine ring typically appear at δ 8.1–8.3 ppm, while ethylenediamine protons resonate at δ 2.6–3.1 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- X-ray Crystallography : For structural elucidation, single crystals are analyzed using programs like SHELX-90, which employ direct methods and phase annealing to resolve atomic positions .

Advanced Research Questions

Q. How can experimental design principles be applied to optimize the synthesis and purification of this compound derivatives for specific research applications?

- Methodological Answer : A factorial design approach (e.g., response surface methodology) can systematically optimize reaction variables. For example, a study on similar ethylenediamine derivatives varied temperature (X1), flow rate (X2), and reagent concentration (X3) to maximize yield and fluorescence quantum yield. Software like Design Expert facilitates parameter screening and predictive modeling .

- Example Experimental Design :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Ethylenediamine (mol%) | 10 | 30 |

| Reaction Time (hr) | 12 | 24 |

Q. What strategies are recommended for resolving contradictions in reported biological activities or reaction mechanisms involving ethylenediamine-pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from divergent assay conditions or mechanistic hypotheses. Strategies include:

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to track reaction pathways. For example, nitrosation mechanisms in similar compounds were re-evaluated using ¹H NMR to identify intermediate species .

- Computational Modeling : Density functional theory (DFT) simulations can predict reactive sites on the pyrimidine ring and validate experimental outcomes .

Q. How can colorimetric detection methods using this compound analogs be optimized for nitrite or phenolic compound quantification?

- Methodological Answer : In diazotization assays (e.g., nitrite detection), reagent concentration and incubation time are critical. A study on N-(1-naphthyl)ethylenediamine found that 10 mM concentration maximized color intensity by ensuring complete coupling with diazonium intermediates. Absorbance is measured at 550 nm after 15-minute incubation .

- Optimization Table :

| Parameter | Optimal Value |

|---|---|

| Reagent Concentration | 10 mM |

| Incubation Time | 15 minutes |

| Detection Wavelength | 550 nm |

Data Contradiction Analysis

- Example : Conflicting reports on the reactivity of ethylenediamine-pyrimidine derivatives in nitrosation reactions (e.g., N-nitrosocompound formation vs. alternative pathways) were resolved by re-evaluating reaction conditions. Studies showed that pH < 3.0 favors nitrosation, while neutral conditions promote alternative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.